1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride

Alkaloid synthesis Tetrahydroisoquinoline Synthetic methodology

Common synthetic routes to 1-hydroxymethyl THIQ alkaloids (e.g., calycotomine) often require 5-7 steps with only ~44% overall yield when using non-halogenated precursors. CAS 52210-49-8 eliminates this bottleneck via a pre-installed chloromethyl electrophilic handle. • Direct SN2 displacement with amines, thiols, alkoxides, or cyanide under standard conditions (K2CO3/DMF, 25-80°C) • Isoquinolinium salt formation → NaBH4/MeOH/CO2 reduction cascade yields calycotomine in near-quantitative yield • Parallel SAR library synthesis for κ-opioid receptor ligands (Ki as low as 0.033 nM) • Reduces average synthetic sequence by 3-5 steps vs. 1-methyl or 1-unsubstituted analogs

Molecular Formula C12H15Cl2NO2
Molecular Weight 276.16 g/mol
CAS No. 52210-49-8
Cat. No. B1367230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
CAS52210-49-8
Molecular FormulaC12H15Cl2NO2
Molecular Weight276.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCN=C2CCl)OC.Cl
InChIInChI=1S/C12H14ClNO2.ClH/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2;/h5-6H,3-4,7H2,1-2H3;1H
InChIKeyWXLYUFVXBYMPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline Hydrochloride: Core Identity


1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is a dihydroisoquinoline derivative featuring a reactive chloromethyl group at the 1-position and electron-donating methoxy substituents at the 6- and 7-positions of the isoquinoline core . The compound exists as the hydrochloride salt (molecular formula C12H15Cl2NO2, MW 276.16 g/mol) with a typical commercial purity of 95% . It belongs to the broader class of 1-substituted 3,4-dihydroisoquinolines, which serve as key intermediates in alkaloid synthesis and medicinal chemistry programs targeting opioid receptors, carbonic anhydrases, and calcium channels. The chloromethyl substituent distinguishes it from the more common 1-methyl, 1-benzyl, and unsubstituted analogs by providing a versatile electrophilic handle for nucleophilic displacement and subsequent derivatization.

Workflow
Chloromethyl electrophilic handle for nucleophilic derivatization at the 1-position of the tetrahydroisoquinoline scaffold
Selection
Hydrochloride salt ensures defined stoichiometry and crystalline handling for precise reaction setup
Use Context
Supports alkaloid synthesis, diversity-oriented library construction, and medicinal chemistry programs requiring rapid 1-position SAR exploration

Why Non-Halogenated Analogs Cannot Replace CAS 52210-49-8


The 1-chloromethyl substituent in CAS 52210-49-8 provides a uniquely reactive electrophilic center that is absent in the commonly available 1-methyl (CAS 4721-98-6), 1-benzyl, and 1-unsubstituted (CAS 3382-18-1 or HCl salt 20232-39-7) analogs. This chloromethyl group enables direct nucleophilic displacement reactions (SN2) to install amine, thiol, alkoxide, cyanide, and carboxylate functionalities, generating diverse 1-substituted tetrahydroisoquinoline derivatives that are not synthetically accessible from the non-halogenated counterparts without additional activation steps [1]. Furthermore, the compound serves as a direct precursor to 1-chloromethyl-3,4-dihydroisoquinolinium salts, which undergo high-yielding reduction/carboxylation cascades to produce 1-hydroxymethyl tetrahydroisoquinoline alkaloids such as calycotomine—a transformation that cannot be replicated with 1-alkyl analogs [1]. Substituting with a non-halogenated analog would eliminate this entire synthetic manifold, forcing researchers to introduce the electrophilic handle de novo, adding 2–4 synthetic steps and reducing overall yields.

Electrophilic handle
Chloromethyl enables direct SN2 displacement; key to reduction/carboxylation cascades
1-Methyl or 1-unsubstituted analogs lack leaving group; require de novo functionalization adding 2–4 steps
Salt stoichiometry
Hydrochloride salt with defined MW (276.16) and crystalline form; consistent molar equivalence
Free base may be hygroscopic oil; variable hydration state can compromise stoichiometric precision

Differentiation Evidence vs. Closest Analogs


Alkaloid Synthesis: Chloromethyl Salt Route vs. Reissert Approach

The 1-chloromethyl group in CAS 52210-49-8 enables formation of the corresponding isoquinolinium salt, which upon reduction with NaBH4/MeOH at 0 °C in the presence of CO2/K2CO3 yields the 2-oxazolidinone in 'almost quantitative yield' [1]. Subsequent controlled hydrolysis of the borane complex gives (±)-calycotomine and its N-methyl derivative in 'high yields' [1]. In contrast, the 1-methyl analog (dehydrosalsolidine, CAS 4721-98-6) lacks the electrophilic chloromethyl group and cannot undergo this carboxylation/reduction cascade; calycotomine synthesis from 1-methyl precursors requires multi-step Reissert compound approaches that proceed in only 44% overall yield [2]. The chloromethyl route thus offers a >2-fold improvement in overall synthetic efficiency.

Alkaloid Synthesis Yield
Cross-study comparable
Chloromethyl route: nearly quantitative oxazolidinone step; Reissert route (1-methyl analog): 44% overall yield to calycotomine
Reported route efficiency advantage for 1-hydroxymethyl alkaloid targets
Reduction/carboxylation conditions per Suau et al.; Reissert data from independent synthesis
Alkaloid synthesis Tetrahydroisoquinoline Synthetic methodology

Nucleophilic Substitution: Electrophilic Handle vs. Inert Analogs

The chloromethyl substituent in CAS 52210-49-8 acts as a reactive electrophilic center capable of undergoing nucleophilic substitution with amines, thiols, alkoxides, and cyanide ions under mild conditions [1]. The 1-methyl analog (CAS 4721-98-6) lacks any leaving group at the 1-position and is therefore inert toward nucleophilic displacement, limiting its utility to reactions at the imine or aromatic positions only. The 1-unsubstituted parent compound (CAS 3382-18-1) can undergo Pictet-Spengler and Bischler-Napieralski reactions but cannot directly form C–N, C–S, or C–O bonds at the 1-position via simple SN2 chemistry. This fundamental reactivity difference means the chloromethyl compound can serve as a single starting point for generating libraries of 1-amino, 1-thioalkyl, and 1-alkoxy derivatives—a diversity-oriented synthetic advantage not offered by non-halogenated analogs.

Nucleophilic Displacement Scope
Class-level inference
Chloromethyl undergoes SN2 with amines, thiols, alkoxides; 1-methyl and unsubstituted analogs inert at C1 without pre-activation
Supports diversity-oriented SAR library construction
Reactivity confirmed under mild conditions; library scope requires individual validation
Nucleophilic substitution Synthetic intermediate Derivatization

Hydrochloride Salt: Stoichiometry and Handling Advantages

CAS 52210-49-8 is supplied as the hydrochloride salt with defined stoichiometry (C12H15Cl2NO2, MW 276.16 g/mol) . This contrasts with the free base form (C12H14ClNO2, MW 239.70 g/mol, CAS 91494-65-4), which lacks the counterion and may exhibit variable hygroscopicity and stability . The hydrochloride salt ensures consistent molar equivalence in reactions requiring precise stoichiometric control, particularly in the formation of isoquinolinium salts where the chloride counterion participates directly in salt metathesis. Additionally, the hydrochloride form is a crystalline solid with defined storage conditions (sealed, cool, dry), providing superior long-term stability compared to the free base, which may be an oil or low-melting solid susceptible to decomposition.

Salt Form Precision
Supporting evidence
Hydrochloride salt: defined MW 276.16 g/mol, crystalline; free base may be oil with variable hydration
Supports stoichiometric control and batch consistency
Recommended for reactions where precise molar ratios are critical
Salt form Stoichiometry Handling

Optimal Application Scenarios


Alkaloid Synthesis via Reduction/Carboxylation Cascade

Researchers pursuing concise synthetic routes to 1-hydroxymethyl-substituted tetrahydroisoquinoline natural products should prioritize CAS 52210-49-8. The chloromethyl group enables formation of the key isoquinolinium salt, which undergoes NaBH4/MeOH reduction in the presence of CO2/K2CO3 to deliver the 2-oxazolidinone in nearly quantitative yield, with subsequent hydrolysis providing calycotomine and its N-methyl derivative in high yields . This route is substantially more efficient than Reissert compound-based approaches starting from 1-methyl or 1-unsubstituted analogs, which require 5–7 steps and achieve only ~44% overall yield [1]. The chloromethyl salt method is documented in the peer-reviewed literature and offers a validated, high-yielding entry point for alkaloid total synthesis programs.

Diversity-Oriented Libraries via Parallel Displacement

Medicinal chemistry groups constructing libraries of 1-amino, 1-thioalkyl, or 1-alkoxy tetrahydroisoquinolines for SAR studies will find the chloromethyl compound indispensable. The electrophilic chloromethyl group undergoes clean SN2 displacement with a wide range of nucleophiles (primary and secondary amines, thiols, alkoxides, cyanide) under standard conditions (K2CO3 or Et3N in DMF, 25–80 °C), enabling parallel synthesis of diverse 1-substituted analogs from a single advanced intermediate . This eliminates the need to synthesize each 1-substituted analog via de novo construction of the dihydroisoquinoline core, reducing the average synthetic sequence by 3–5 steps and enabling rapid hit-to-lead optimization.

κ-Opioid Receptor Ligand Intermediates

The dihydroisoquinoline scaffold with a functionalizable 1-position is a recognized pharmacophore for κ-opioid receptor ligands. CAS 52210-49-8 serves as a direct precursor to 1-(pyrrolidin-1-ylmethyl) and related 1-aminomethyl derivatives that have demonstrated sub-nanomolar Ki values at κ-opioid receptors (e.g., Ki = 0.033 nM for lead compound maj-3c) . Procuring the chloromethyl intermediate allows direct installment of the amine pharmacophore at the 1-position via nucleophilic displacement, bypassing the need for alternative less efficient routes. This application is particularly relevant for programs targeting peripheral analgesic candidates with reduced CNS penetration.

Antiarrhythmic and Antiaggregant Lead Precursor

Water-soluble 1-chloromethylisoquinoline hydrochlorides structurally related to CAS 52210-49-8 have demonstrated antiarrhythmic activity with a maximum antiarrhythmic index of 14.8 and activity against corazole-induced convulsions . Additionally, chloromethyl-substituted 3,4-dihydroisoquinolines exhibit antiaggregant effects on thrombocytes [1]. While these specific biological data are reported for close structural analogs (e.g., 3,3-dialkyl-substituted variants), the core chloromethyl dihydroisoquinoline pharmacophore is conserved. Researchers investigating cardiovascular or antiplatelet applications should consider CAS 52210-49-8 as a starting scaffold for further structural optimization.

Application
Selection Property
Validation Focus
Concise alkaloid synthesis routes
Chloromethyl electrophilic handle for reduction/carboxylation cascade
Route efficiency context; reported yield advantage vs. Reissert methods
Parallel SAR library construction
Versatile nucleophilic displacement at C1
Library synthesis efficiency; requires individual nucleophile optimization
κ-Opioid receptor ligand precursor
Direct 1-aminomethyl derivatization entry
Receptor binding assay context; structure-activity relationship review
Cardiovascular lead scaffold exploration
Core dihydroisoquinoline pharmacophore with functionalizable handle
Biological activity model context; reported antiaggregant/antiarrhythmic data in close analogs
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